

EPZ020411 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: EPZ020411 hydrochloride

Cat. No.: B10752254

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **EPZ020411 hydrochloride**, a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). This document details its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its evaluation.

Core Compound Details

EPZ020411 hydrochloride is a small molecule inhibitor that has emerged as a critical tool for investigating the biological functions of PRMT6, an enzyme implicated in various cellular processes and diseases, including cancer.[1][2]

Chemical Structure and Properties

EPZ020411 hydrochloride is a synthetic aryl pyrazole derivative.[3] Its structure and key chemical properties are summarized below.

Property	Value	Reference
Chemical Name	N1,N2-dimethyl-N1-((3-(4-((1r,3r)-3-(2-(tetrahydro-2H-pyran-4-yl)ethoxy)cyclobutoxy)phenyl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine hydrochloride	[2]
Molecular Formula	C25H39ClN4O3	[2][4]
Molecular Weight	479.06 g/mol	[2][4]
CAS Number	2070015-25-5	[2][5]
Appearance	White to off-white solid	
Solubility	DMSO: ≥23.9 mg/mL Ethanol: ≥10.23 mg/mL (with sonication) Water: ≥41.3 mg/mL	[2]
Storage	Store at -20°C for up to 3 years.	[2]

Mechanism of Action and Biological Activity

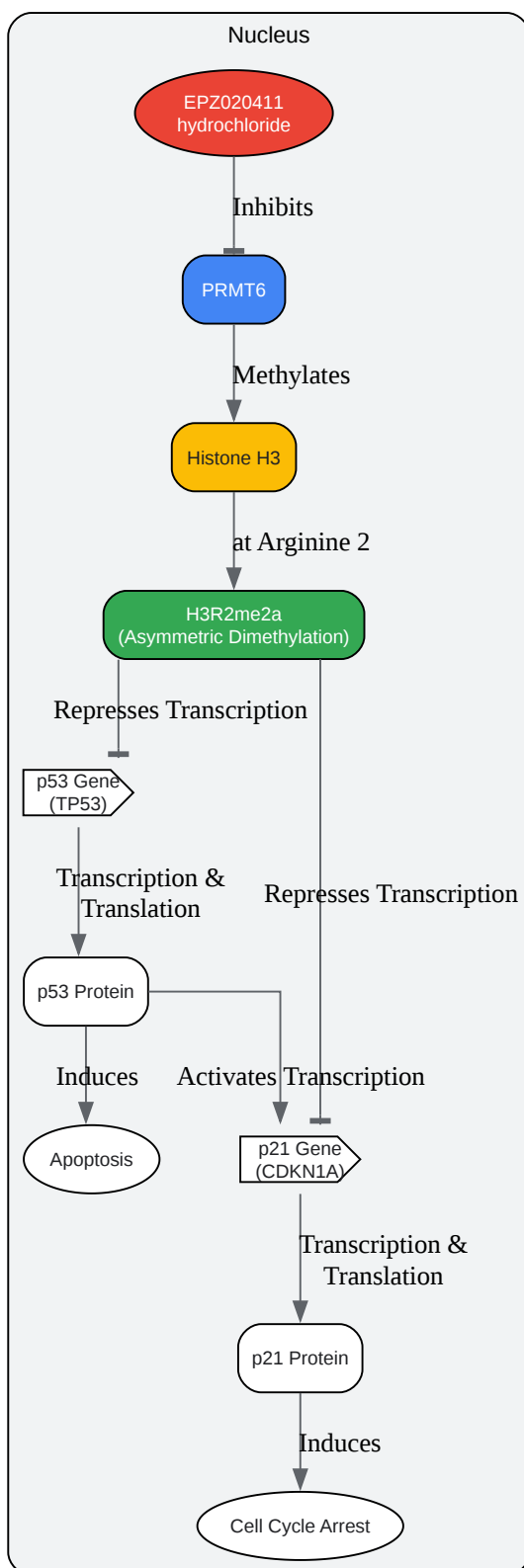
EPZ020411 is a highly selective and potent inhibitor of PRMT6, an enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[2][3] A primary substrate of PRMT6 is histone H3 at arginine 2 (H3R2). Methylation of H3R2 by PRMT6 is generally associated with transcriptional repression.[3] By inhibiting PRMT6, EPZ020411 leads to a dose-dependent decrease in H3R2 methylation.[3][6]

The inhibitory activity and selectivity of EPZ020411 are critical for its utility as a chemical probe. Its potency against PRMT6 and selectivity over other protein arginine methyltransferases are detailed in the table below.

Target	IC50 (nM)	Reference
PRMT6	10	[1][4][5]
PRMT1	119	[4][7]
PRMT8	223	[4][7]
PRMT3	>10,000	[3]
PRMT4 (CARM1)	>10,000	[3]
PRMT5	>10,000	[3]
PRMT7	>10,000	[3]

Signaling Pathway

EPZ020411 hydrochloride exerts its effects by modulating the PRMT6 signaling pathway. PRMT6 is a nuclear enzyme that primarily methylates histone H3 at arginine 2 (H3R2me2a), a mark associated with transcriptional repression. This action can influence the expression of various genes, including tumor suppressors like p53 and p21. The inhibition of PRMT6 by EPZ020411 blocks this methylation, leading to changes in gene expression and downstream cellular effects.



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PRMT6 signaling pathway and the inhibitory action of EPZ020411.

Pharmacokinetic Properties

Pharmacokinetic studies in Sprague-Dawley rats have demonstrated that EPZ020411 has suitable properties for in vivo studies, particularly with subcutaneous administration.[3]

Parameter	1 mg/kg Intravenous (IV)	5 mg/kg Subcutaneous (SC)	Reference
Clearance (CL) (mL/min/kg)	19.7 ± 1.0	-	[3]
Volume of Distribution (V _{ss}) (L/kg)	11.1 ± 1.6	-	[3]
Half-life (t _{1/2}) (h)	8.54 ± 1.43	9.19 ± 1.60	[3]
Bioavailability (F) (%)	-	65.6 ± 4.3	[3]

Experimental Protocols

Detailed methodologies for key experiments involving EPZ020411 are provided below. These protocols are based on the initial characterization of the compound.

In Vitro PRMT6 Inhibition Assay

This assay quantifies the enzymatic activity of PRMT6 and the inhibitory potential of compounds like EPZ020411. A common method is a filter-based assay using a tritiated methyl donor.

Materials:

- Recombinant human PRMT6
- Histone H3 peptide (1-21)
- S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM)
- **EPZ020411 hydrochloride**

- Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT
- Stop Solution: 7.5 M Guanidine Hydrochloride
- P81 phosphocellulose filter plates
- Scintillation fluid

Procedure:

- Prepare a serial dilution of **EPZ020411 hydrochloride** in DMSO.
- In a 96-well plate, add 2 µL of the compound dilution.
- Add 23 µL of a master mix containing PRMT6 (final concentration 10 nM) and Histone H3 peptide (final concentration 20 µM) in Assay Buffer.
- Incubate for 10 minutes at room temperature.
- Initiate the reaction by adding 25 µL of [³H]-SAM (final concentration 1 µM) in Assay Buffer.
- Incubate for 60 minutes at 30°C.
- Stop the reaction by adding 50 µL of Stop Solution.
- Transfer 50 µL of the reaction mixture to a P81 phosphocellulose filter plate.
- Wash the plate three times with 100 µL of 100 mM sodium bicarbonate.
- Dry the plate and add 50 µL of scintillation fluid to each well.
- Read the plate on a scintillation counter to determine the amount of incorporated radioactivity.
- Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value.

Cellular H3R2 Methylation Assay (Western Blot)

This assay measures the ability of EPZ020411 to inhibit PRMT6 activity within a cellular context by quantifying the levels of H3R2 methylation.

Cell Line:

- A375 human melanoma cells

Materials:

- A375 cells
- DMEM with 10% FBS
- pcDNA4/HisMax vector encoding for PRMT6
- Transfection reagent (e.g., Lipofectamine)
- **EPZ020411 hydrochloride**
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-H3R2me2a, anti-total Histone H3
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

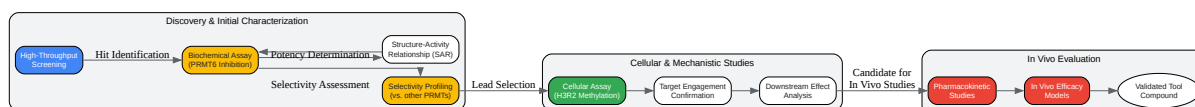
Procedure:

- Seed A375 cells in 6-well plates.
- Transfect the cells with the PRMT6 expression vector or an empty vector control using a suitable transfection reagent.
- 24 hours post-transfection, treat the cells with a serial dilution of **EPZ020411 hydrochloride** for 48 hours.
- Harvest the cells and lyse them in RIPA buffer.

- Determine the protein concentration of the lysates.
- Separate 10-20 µg of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody against H3R2me2a overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
- Quantify the band intensities and normalize the H3R2me2a signal to the total H3 signal.

Experimental Workflow and Logical Relationships

The discovery and characterization of a selective inhibitor like EPZ020411 typically follow a structured workflow, from initial screening to in vivo validation.



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A generalized workflow for the discovery and validation of a selective inhibitor.

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